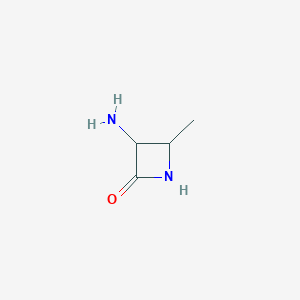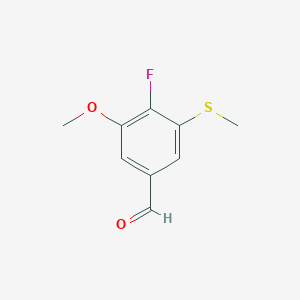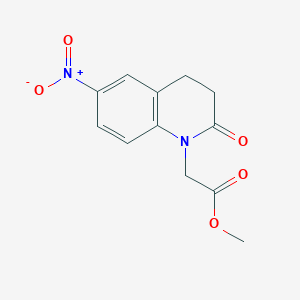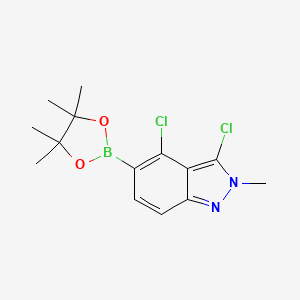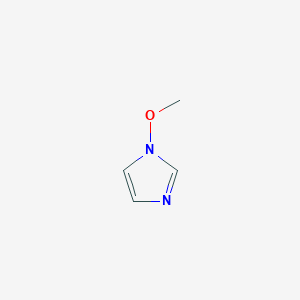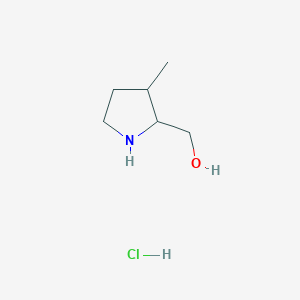![molecular formula C11H8N4O2S B13888569 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole CAS No. 833474-36-5](/img/structure/B13888569.png)
5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole: is a heterocyclic compound that contains both a thiazole and an indazole ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. The thiazole ring is known for its versatility and is found in many biologically active molecules, while the indazole ring is a common scaffold in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole typically involves the formation of the thiazole ring followed by its attachment to the indazole moiety. One common method involves the nitration of ethyl malonate to form ethyl 2,2-dinitroacetate, which is then condensed with acetaldehyde in the presence of sodium azide to yield the thiazole derivative . This intermediate can then be coupled with an indazole derivative under appropriate conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The thiazole and indazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can be achieved using reagents like sodium hydride
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiazole or indazole rings .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. The presence of the thiazole ring, in particular, is known to impart significant biological activity .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for a wide range of applications .
Mecanismo De Acción
The mechanism of action of 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole involves its interaction with various molecular targets in the body. The compound can inhibit the activity of certain enzymes, block receptor sites, and interfere with cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
Uniqueness: What sets 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole apart from these similar compounds is its unique combination of the thiazole and indazole rings. This combination imparts distinct biological activities and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
833474-36-5 |
|---|---|
Fórmula molecular |
C11H8N4O2S |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
4-[(5-nitroindazol-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C11H8N4O2S/c16-15(17)10-1-2-11-8(3-10)4-13-14(11)5-9-6-18-7-12-9/h1-4,6-7H,5H2 |
Clave InChI |
KASJFEYCYQTEEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CC3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


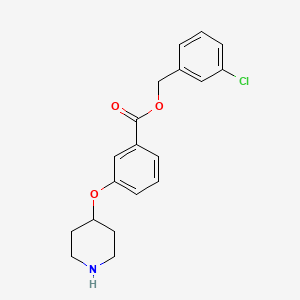
![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)
![N'-[(4-nitrophenyl)methyl]propane-1,3-diamine](/img/structure/B13888519.png)
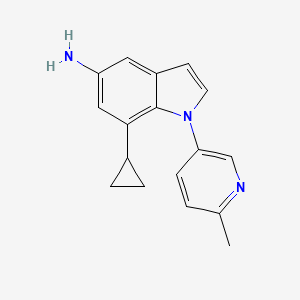
![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)

![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
